7-Benzoyl-2,7-diazaspiro[3.5]nonane
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Overview
Description
7-Benzoyl-2,7-diazaspiro[3.5]nonane is a chemical compound characterized by its unique spirocyclic structure, which includes a benzoyl group attached to a diazaspiro nonane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoyl-2,7-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diaza compound with a benzoyl chloride derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Benzoyl-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
7-Benzoyl-2,7-diazaspiro[3.5]nonane has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of sigma receptor ligands.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in the study of protein-ligand interactions and receptor binding assays.
Mechanism of Action
The mechanism of action of 7-Benzoyl-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets, such as sigma receptors. Sigma receptors are involved in various biological processes, including neuroprotection and modulation of ion channels. The compound can act as either an agonist or antagonist, depending on its structural modifications, influencing receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[3.5]nonane: Shares the spirocyclic core but lacks the benzoyl group.
Diazabicyclo[4.3.0]nonane: Another spirocyclic compound with a different ring structure.
Uniqueness
7-Benzoyl-2,7-diazaspiro[3.5]nonane is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and material science .
Biological Activity
7-Benzoyl-2,7-diazaspiro[3.5]nonane is a compound that has garnered attention for its potential biological activities, particularly as a sigma receptor ligand. Sigma receptors (SRs), specifically the sigma-1 receptor (S1R) and sigma-2 receptor (S2R), are implicated in various physiological processes and pathological conditions, including pain modulation, neuroprotection, and cancer. This article delves into the biological activity of this compound, highlighting its binding affinities, pharmacological effects, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C14H18N2O with a molecular weight of 230.31 g/mol. The compound features a spirocyclic structure that contributes to its unique binding properties at sigma receptors.
Sigma Receptor Binding Affinity
Recent studies have demonstrated that derivatives of 2,7-diazaspiro[3.5]nonane exhibit significant binding affinity for sigma receptors. The binding affinities of various compounds related to this scaffold are summarized in Table 1.
Compound | Ki (nM) | Receptor Type |
---|---|---|
4b | 2.7 | S1R |
5b | 13 | S1R |
8f | 10 | S1R |
4a | 15 | S2R |
These values indicate that compounds derived from the diazaspiro framework can selectively bind to S1R with low nanomolar affinity, which is crucial for their potential use in pain management and other therapeutic areas .
Analgesic Effects
In vivo studies have shown that certain derivatives of this compound exert antiallodynic effects in models of pain induced by capsaicin. For instance, compounds like 5b and 8f demonstrated maximum antiallodynic effects at doses as low as 20 mg/kg . The mechanism appears to involve modulation of sigma receptors, where S1R antagonism leads to a decrease in mechanical hypersensitivity.
Study on Analgesic Properties
One notable study evaluated the analgesic properties of several diazaspiro compounds in a capsaicin-induced allodynia model. The findings indicated that while some compounds acted as S1R antagonists and reduced pain sensitivity, others displayed agonistic properties that could reverse the effects of established pain relief methods . This dual action highlights the therapeutic versatility of these compounds.
Cancer Therapeutics
Another area of interest is the application of diazaspiro compounds in oncology. A series of derivatives were identified as potent covalent inhibitors against KRAS G12C mutations, which are prevalent in various cancers. These compounds demonstrated significant antitumor efficacy in xenograft models, suggesting that modifications to the diazaspiro structure can yield promising anticancer agents .
Molecular Modeling Insights
Computational studies have provided insights into the binding modes of these compounds at sigma receptors. Molecular docking simulations have illustrated how structural modifications influence receptor affinity and selectivity . Understanding these interactions is vital for optimizing drug design aimed at enhancing therapeutic efficacy while minimizing side effects.
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2,7-diazaspiro[3.5]nonan-7-yl(phenyl)methanone |
InChI |
InChI=1S/C14H18N2O/c17-13(12-4-2-1-3-5-12)16-8-6-14(7-9-16)10-15-11-14/h1-5,15H,6-11H2 |
InChI Key |
MZHXMHJHBLCHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.